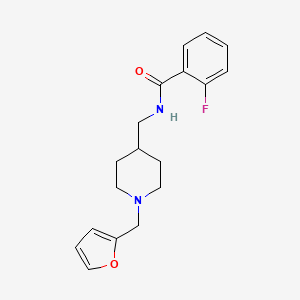
2-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound is a potent and selective inhibitor of the dopamine transporter, which makes it a promising candidate for the treatment of various neurological disorders.
Wissenschaftliche Forschungsanwendungen
Serotonin Receptor Agonism
Research involving similar structures to 2-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide has identified potential applications in treating conditions like acute migraine through serotonin receptor agonism. The study by Mathes et al. (2004) synthesized and evaluated a series of substituted furo[3,2-b]pyridines as bioisosteres of 5-HT(1F) receptor agonist indole analogues, demonstrating compounds with similar receptor affinity and improved selectivity. This suggests a potential route for developing new migraine treatments by targeting specific serotonin receptors (Mathes et al., 2004).
Diagnostic Imaging
Fluorinated analogs similar to the compound of interest have been used in diagnostic imaging to investigate diseases such as Alzheimer's. The work by Kepe et al. (2006) utilized a selective serotonin 1A (5-HT(1A)) molecular imaging probe, highlighting its application in positron emission tomography (PET) for quantifying receptor densities in Alzheimer's disease patients. This research underlines the diagnostic potential of fluorinated compounds in neurodegenerative disease research (Kepe et al., 2006).
Antineoplastic Applications
Compounds structurally related to this compound have also found applications in cancer treatment. Gong et al. (2010) studied the metabolism of Flumatinib, a novel tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, identifying main metabolic pathways and suggesting the importance of such compounds in developing cancer therapies (Gong et al., 2010).
Antimicrobial Activity
Carmellino et al. (1994) explored the antimicrobial activity of fluorinated compounds, assessing their efficacy against fungi and Gram-positive microorganisms. The structure-activity relationship proposed in this study provides insight into designing new antimicrobial agents leveraging the fluorinated backbone, which could be relevant to the chemical structure (Carmellino et al., 1994).
Eigenschaften
IUPAC Name |
2-fluoro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c19-17-6-2-1-5-16(17)18(22)20-12-14-7-9-21(10-8-14)13-15-4-3-11-23-15/h1-6,11,14H,7-10,12-13H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOPQZTVPDVNEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2F)CC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-ynamide](/img/structure/B2396896.png)
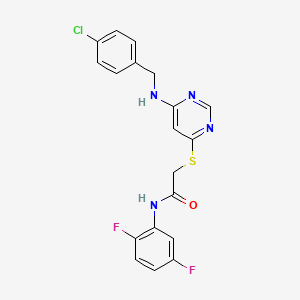


![2-(3-Chloropyridin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2396902.png)
![2-Chloro-1-[4-(N-methylanilino)piperidin-1-yl]ethanone](/img/structure/B2396903.png)
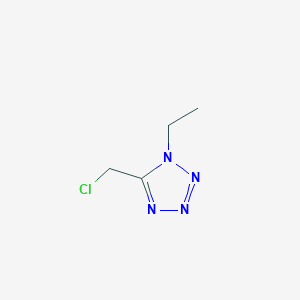
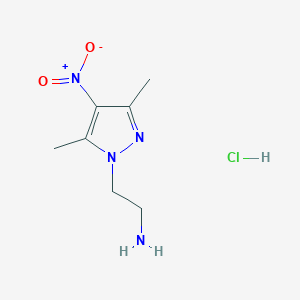
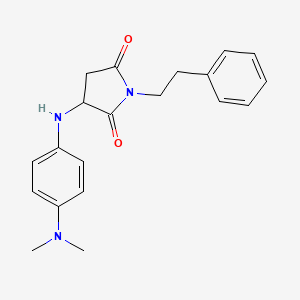
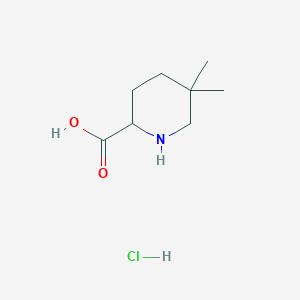

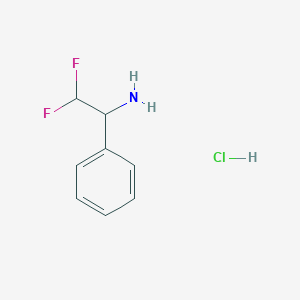
![4-bromo-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B2396916.png)
